sec-Butyl-thiourea
Overview
Description
Synthesis Analysis
SBTU can be synthesized from easily existing raw resources . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular formula of SBTU is C5H12N2S . The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å .Chemical Reactions Analysis
Thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure .Scientific Research Applications
1. Thiourea-Based Non-Ionic Surfactants
A study by Ullah et al. (2017) synthesized thiourea-based non-ionic surfactants, including 1-sec-butyl-3-dodecanoylthiourea. These surfactants show potential applications in cleaning and agriculture due to their antimicrobial activities, and their corrosion inhibition behavior was studied on chromium and aluminum metals.
2. Antifungal and Antibacterial Activities
Del Campo et al. (2004) researched N-benzoyl-N'-alkylthioureas and their complexes with various metals, including a structure similar to 3-benzoyl-1-butyl-1-methyl-thiourea. The study found these compounds to have notable antifungal activities against fungi and yeast.
3. Antibacterial Applications
A series of novel thiouracil derivatives containing an acyl thiourea moiety were synthesized by Cui et al. (2017) for their antibacterial activities against various bacteria, indicating potential applications in developing new antibacterial agents.
4. Catalytic Oxidation of Alcohols
Verma et al. (2013) explored the use of thiourea dioxide in combination with t-butyl hydroperoxide (TBHP) for the catalytic oxidation of alcohols, demonstrating its potential as an environmentally friendly catalyst.
5. Organocatalysis in Chemical Transformations
Ullah et al. (2019) presented thiourea as a mild and efficient organocatalyst for oxidative α-cyanation of N-aryltetrahydroisoquinolines with trimethylsilyl cyanide, showing potential for innovative chemical transformations.
6. Essential Oil Analysis
Hassanabadi et al. (2019) analyzed the essential oil components of Ferula assa-foetida L. accessions, finding thiourea among the compounds, which is significant for pharmacological and industrial applications.
7. Synthesis of Medicinal Compounds
The synthesis of 5-Bromo-3-sec.-butyl-6-methyluracil by You-lin (2007) using sec.-butylamine demonstrates an application in creating specific medicinal compounds.
8. Industrial Chemical Synthesis
Huajie et al. (2021) investigated the hydrolysis of sec-butyl acetate to sec-butyl alcohol for industrial applications, highlighting the importance of sec-butyl derivatives in chemical processes.
9. Anticancer Research
Ruswanto et al. (2021) synthesized a thiourea derivative complex and evaluated its anticancer potential, demonstrating the relevance of thiourea derivatives in drug discovery.
10. Coordination Chemistry and Biological Activities
Zahra et al. (2022) reviewed the applications of acyl thioureas in coordination chemistry and biological activities, emphasizing their significance in various scientific fields.
Safety And Hazards
Future Directions
SBTU has been studied regarding its antimicrobial activities and its antifungal and antibacterial efficiency was tested against five microorganism strains . Due to these behaviors, it can be used as future candidates in cleaning as well as in agriculture features . The corrosion inhibition behavior was also studied using chromium and aluminum metals .
properties
IUPAC Name |
butan-2-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOLCYFWRFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391667 | |
Record name | sec-Butyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sec-Butyl-thiourea | |
CAS RN |
6814-99-9 | |
Record name | sec-Butyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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